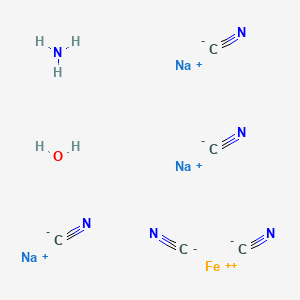
TritylCandesartanCilexetil,CandesartanCilexetil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TritylCandesartanCilexetil (TC) and CandesartanCilexetil (CC) are two drugs that have been extensively studied in scientific research due to their potential therapeutic benefits. TC is a prodrug of CC, which is an angiotensin II receptor blocker (ARB) used to treat hypertension and heart failure.
Wirkmechanismus
TritylCandesartanCilexetil,CandesartanCilexetil and CC block the angiotensin II type 1 receptor, which is responsible for vasoconstriction and aldosterone secretion. By blocking this receptor, TritylCandesartanCilexetil,CandesartanCilexetil and CC reduce blood pressure and improve cardiac function. They also have anti-inflammatory and antioxidant effects, which may contribute to their therapeutic benefits.
Biochemical and Physiological Effects:
TritylCandesartanCilexetil,CandesartanCilexetil and CC have been shown to reduce blood pressure, improve cardiac function, and decrease proteinuria in patients with diabetic nephropathy. They have also been shown to reduce oxidative stress and inflammation in animal models of hypertension and heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
TritylCandesartanCilexetil,CandesartanCilexetil and CC are widely used in scientific research due to their well-established mechanism of action and therapeutic benefits. However, their use in lab experiments may be limited by their high cost and potential side effects.
Zukünftige Richtungen
Future research on TritylCandesartanCilexetil,CandesartanCilexetil and CC should focus on their potential therapeutic benefits in other diseases, including chronic kidney disease, pulmonary hypertension, and Alzheimer's disease. Additional studies are also needed to determine the optimal dosage and duration of treatment for these drugs. Finally, the development of new ARBs with improved efficacy and safety profiles may provide new opportunities for the treatment of hypertension and other cardiovascular diseases.
Synthesemethoden
TritylCandesartanCilexetil,CandesartanCilexetil is synthesized by reacting candesartan with trityl chloride in the presence of a base. The resulting trityl candesartan is then reacted with cilexetil to form TritylCandesartanCilexetil,CandesartanCilexetil. CC is synthesized by reacting candesartan with ethyl chloroformate in the presence of a base. The resulting candesartan ethyl ester is then reacted with cilexetil to form CC.
Wissenschaftliche Forschungsanwendungen
TritylCandesartanCilexetil,CandesartanCilexetil and CC have been studied for their potential therapeutic benefits in various diseases, including hypertension, heart failure, diabetic nephropathy, and stroke. They have also been studied for their effects on the renin-angiotensin-aldosterone system (RAAS) and their ability to modulate oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
170791-07-0 |
|---|---|
Produktname |
TritylCandesartanCilexetil,CandesartanCilexetil |
Molekularformel |
C7H7NO2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-[1-(3-methoxyanilino)ethylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B1169455.png)
